Cas no 2172590-96-2 (4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo3.1.0hexane)

4-Methylbenzene-1-sulfonic acid (p-toluenesulfonic acid) is a strong organic acid widely used as a catalyst in esterifications, alkylations, and other organic transformations due to its high solubility and stability. Its acidic properties make it a preferred alternative to mineral acids in fine chemical synthesis. 6,6-Difluoro-2-azabicyclo[3.1.0]hexane is a fluorinated bicyclic amine with potential applications in pharmaceutical intermediates, particularly in the development of bioactive molecules. The difluoro substitution enhances metabolic stability and lipophilicity, while the strained bicyclic structure offers unique reactivity for ring-opening or functionalization reactions. Both compounds are valuable in synthetic chemistry for their distinct structural and functional attributes.
4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo3.1.0hexane structure
2172590-96-2 structure
Product Name:4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo3.1.0hexane
CAS No:2172590-96-2
MF:C12H15F2NO3S
MW:291.314209222794
CID:6106971
PubChem ID:132398868
Update Time:2025-06-09

4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo3.1.0hexane Chemical and Physical Properties

Names and Identifiers

    • 4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo3.1.0hexane
    • 2-Azabicyclo[3.1.0]hexane, 6,6-difluoro-, compd. with 4-methylbenzenesulfonate (1:1)
    • EN300-1663591
    • 4-methylbenzene-1-sulfonic acid; 6,6-difluoro-2-azabicyclo[3.1.0]hexane
    • 2172590-96-2
    • Inchi: 1S/C7H8O3S.C5H7F2N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)3-1-2-8-4(3)5/h2-5H,1H3,(H,8,9,10);3-4,8H,1-2H2
    • InChI Key: QAOIQVMCYGSRRV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(O)(=O)=O.FC1(C2NCCC12)F

Computed Properties

  • Exact Mass: 291.07407084g/mol
  • Monoisotopic Mass: 291.07407084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 330
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.8Ų

4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo3.1.0hexane Pricemore >>

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4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo3.1.0hexane Related Literature

Additional information on 4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo3.1.0hexane

Comprehensive Overview of 4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo[3.1.0]hexane (CAS No. 2172590-96-2)

The compound 4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo[3.1.0]hexane (CAS No. 2172590-96-2) is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceutical research and organic synthesis. Its unique molecular structure, combining a sulfonic acid moiety with a difluoro-azabicyclo scaffold, makes it a valuable intermediate for the development of novel therapeutic agents. Researchers are particularly interested in its potential applications in drug discovery, especially in the design of enzyme inhibitors and receptor modulators.

In recent years, the demand for fluorinated bicyclic compounds like 6,6-difluoro-2-azabicyclo[3.1.0]hexane has surged due to their enhanced metabolic stability and bioavailability. This compound’s sulfonic acid group further enhances its reactivity, making it a versatile building block for peptide coupling and catalysis. The integration of fluorine atoms into the bicyclic framework is a trending topic in medicinal chemistry, as it often improves the compound’s binding affinity and selectivity toward biological targets.

The synthesis of 4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo[3.1.0]hexane involves sophisticated organic transformations, including cyclization and fluorination steps. Its CAS No. 2172590-96-2 serves as a critical identifier for researchers sourcing high-purity samples for their experiments. Given the growing interest in small molecule drug discovery, this compound is frequently discussed in forums and publications focusing on structure-activity relationships (SAR) and lead optimization.

From an industrial perspective, the scalability of producing 6,6-difluoro-2-azabicyclo[3.1.0]hexane derivatives is a hot topic among chemists and process engineers. The compound’s stability under various reaction conditions and its compatibility with green chemistry principles are key considerations for large-scale applications. Additionally, its role in asymmetric synthesis and chiral resolution has been explored, aligning with the pharmaceutical industry’s push toward enantiomerically pure APIs.

Environmental and regulatory aspects of fluorinated compounds are also under scrutiny, with researchers investigating their biodegradability and ecotoxicology. While 4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo[3.1.0]hexane is not classified as hazardous, its handling and disposal must adhere to standard laboratory safety protocols. The compound’s physicochemical properties, such as solubility and melting point, are well-documented, facilitating its use in high-throughput screening and combinatorial chemistry.

In conclusion, 4-methylbenzene-1-sulfonic acid, 6,6-difluoro-2-azabicyclo[3.1.0]hexane (CAS No. 2172590-96-2) represents a cutting-edge tool for modern chemical research. Its applications span from medicinal chemistry to material science, reflecting the interdisciplinary nature of contemporary scientific inquiry. As the demand for innovative chemical entities grows, this compound is poised to play a pivotal role in advancing drug development and synthetic methodologies.

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